molecular formula C19H22N2O2 B368112 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-53-0

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Cat. No. B368112
CAS RN: 887348-53-0
M. Wt: 310.4g/mol
InChI Key: JGGVVSAATUGEFJ-UHFFFAOYSA-N
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Description

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, also known as MPB, is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. MPB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to interact with various proteins, including tubulin and HSP90, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied and its biological effects are well-documented. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol. One area of interest is the development of this compound derivatives with improved potency and selectivity. Additionally, further investigation into the mechanism of action of this compound may lead to the identification of new therapeutic targets. Finally, clinical trials may be warranted to investigate the potential therapeutic applications of this compound in various disease states.

Synthesis Methods

The synthesis of 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves the reaction of 2-(3-methylphenoxy)ethylamine with 2-fluoro-1-(4-hydroxyphenyl)ethanone, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound in its hydrochloride salt form.

Scientific Research Applications

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, this compound has been investigated for its potential neuroprotective effects and ability to improve cognitive function. In immunology, this compound has been studied for its potential immunomodulatory effects and ability to regulate immune responses.

properties

IUPAC Name

1-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-18(22)19-20-16-9-4-5-10-17(16)21(19)11-12-23-15-8-6-7-14(2)13-15/h4-10,13,18,22H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGVVSAATUGEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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